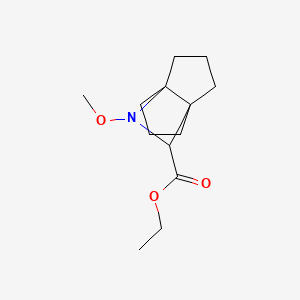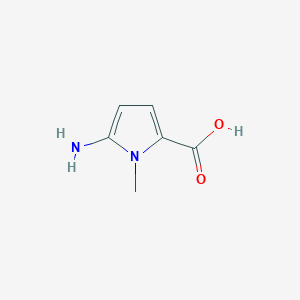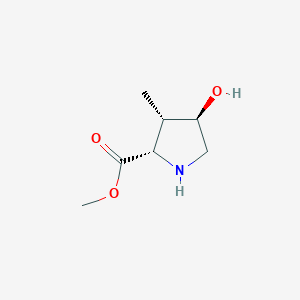![molecular formula C8H5Cl2NS B12976977 2,3-Dichloro-5-methylthieno[3,2-b]pyridine CAS No. 170861-46-8](/img/structure/B12976977.png)
2,3-Dichloro-5-methylthieno[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-5-methylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of chlorine atoms at the 2 and 3 positions, and a methyl group at the 5 position on the thieno[3,2-b]pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-methylthieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with sulfur and phosphorus pentachloride to form the thieno[3,2-b]pyridine ring. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-5-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents.
Substitution: Sodium hydride, potassium carbonate; reactions often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-5-methylthieno[3,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug discovery, particularly as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-5-methylthieno[3,2-b]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloropyridine: Similar in structure but lacks the thieno ring, leading to different chemical properties and applications.
5-Methylthieno[3,2-b]pyridine:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methyl group, resulting in different electronic properties.
Uniqueness
2,3-Dichloro-5-methylthieno[3,2-b]pyridine is unique due to the combination of chlorine atoms and a methyl group on the thieno[3,2-b]pyridine ring.
Eigenschaften
CAS-Nummer |
170861-46-8 |
|---|---|
Molekularformel |
C8H5Cl2NS |
Molekulargewicht |
218.10 g/mol |
IUPAC-Name |
2,3-dichloro-5-methylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-3-5-7(11-4)6(9)8(10)12-5/h2-3H,1H3 |
InChI-Schlüssel |
CPOSPVWFQIHHLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)SC(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)
![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)






![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)
![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)




